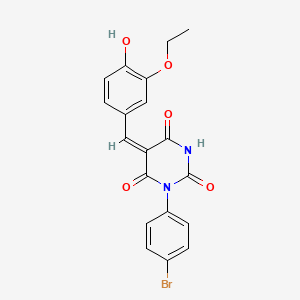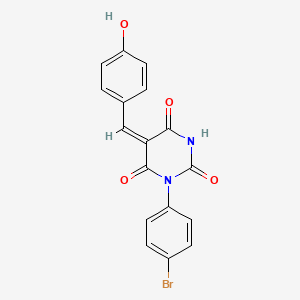![molecular formula C20H14N2O6S B5916891 3-[2-(4-ethoxyphenyl)-1,3-thiazol-4-yl]-7-hydroxy-6-nitro-2H-chromen-2-one](/img/structure/B5916891.png)
3-[2-(4-ethoxyphenyl)-1,3-thiazol-4-yl]-7-hydroxy-6-nitro-2H-chromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[2-(4-ethoxyphenyl)-1,3-thiazol-4-yl]-7-hydroxy-6-nitro-2H-chromen-2-one is a chemical compound that has gained significant attention in the scientific community due to its potential use in various fields. This compound is also known as EHT 1864 and is a small molecule inhibitor of Rho-associated protein kinase (ROCK). ROCK is a serine/threonine kinase that plays a crucial role in various cellular processes, including cell proliferation, migration, and contraction.
作用機序
EHT 1864 inhibits ROCK by binding to the ATP-binding site of the kinase domain, which prevents the kinase from phosphorylating downstream targets. This inhibition leads to a decrease in actomyosin contractility and cell migration, which are essential processes in cancer metastasis and fibrosis.
Biochemical and Physiological Effects:
EHT 1864 has been shown to have several biochemical and physiological effects. It has been found to reduce the phosphorylation of myosin light chain, which is a downstream target of ROCK. Additionally, EHT 1864 has been shown to reduce the expression of fibrosis-related genes in animal models of liver and lung diseases.
実験室実験の利点と制限
One of the advantages of using EHT 1864 in lab experiments is its specificity for ROCK inhibition. This specificity allows researchers to investigate the role of ROCK in various cellular processes without affecting other kinases. However, one of the limitations of using EHT 1864 is its limited solubility in water, which can make it challenging to use in some experiments.
将来の方向性
There are several future directions for research on EHT 1864. One potential area of research is investigating its use in combination with other anti-cancer drugs to enhance its efficacy. Additionally, future studies could investigate the use of EHT 1864 in treating other fibrotic disorders, such as kidney and heart diseases. Finally, future research could focus on developing more soluble forms of EHT 1864 to enhance its use in lab experiments.
In conclusion, EHT 1864 is a small molecule inhibitor of ROCK that has gained significant attention in the scientific community due to its potential use in various fields. Its specificity for ROCK inhibition and its ability to reduce cancer cell migration and fibrosis make it a promising candidate for future research.
合成法
The synthesis of EHT 1864 involves a multi-step process that includes the reaction of 4-ethoxybenzaldehyde with thiourea to form 2-(4-ethoxyphenyl)-1,3-thiazole-4-carbaldehyde. This intermediate is then reacted with 7-hydroxy-6-nitro-2H-chromen-2-one in the presence of a base to form the final product, 3-[2-(4-ethoxyphenyl)-1,3-thiazol-4-yl]-7-hydroxy-6-nitro-2H-chromen-2-one.
科学的研究の応用
EHT 1864 has been used in various scientific research studies to investigate the role of ROCK in different cellular processes. It has been shown to inhibit the migration and invasion of cancer cells, indicating its potential use in cancer treatment. Additionally, EHT 1864 has been found to reduce fibrosis in animal models of liver and lung diseases, suggesting its potential use in treating fibrotic disorders.
特性
IUPAC Name |
3-[2-(4-ethoxyphenyl)-1,3-thiazol-4-yl]-7-hydroxy-6-nitrochromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O6S/c1-2-27-13-5-3-11(4-6-13)19-21-15(10-29-19)14-7-12-8-16(22(25)26)17(23)9-18(12)28-20(14)24/h3-10,23H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHGRCGZFQAVSIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NC(=CS2)C3=CC4=CC(=C(C=C4OC3=O)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(4-{N-[(3,5-dimethylphenoxy)acetyl]ethanehydrazonoyl}phenyl)benzamide](/img/structure/B5916837.png)
![N-[4-(N-benzoylethanehydrazonoyl)phenyl]methanesulfonamide](/img/structure/B5916843.png)
![4-methyl-N'-[(4-methylphenyl)(phenyl)methylene]benzenesulfonohydrazide](/img/structure/B5916844.png)
![N'-[4-(diethylamino)benzylidene]-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B5916851.png)
![2-(2-bromo-4-methoxyphenoxy)-N'-[(2-methoxy-1-naphthyl)methylene]acetohydrazide](/img/structure/B5916865.png)

![ethyl [(3-methylphenyl)hydrazono][(4-methylphenyl)sulfonyl]acetate](/img/structure/B5916883.png)
![3-[2-(3,4-dichlorophenyl)-1,3-thiazol-4-yl]-7-hydroxy-2H-chromen-2-one](/img/structure/B5916896.png)
![4-{2-(acetylamino)-3-[(2-ethoxyphenyl)amino]-3-oxo-1-propen-1-yl}-2-methoxyphenyl acetate](/img/structure/B5916901.png)

![2-[4-(benzyloxy)phenoxy]-N'-(3,4-dimethoxybenzylidene)acetohydrazide](/img/structure/B5916905.png)
